Elsubrutinib
説明
Elsubrutinib is a novel fixed-dose combination of the Bruton’s tyrosine kinase (BTK) inhibitor . It is under investigation for the treatment of autoimmune diseases . It has been tested in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies .
Synthesis Analysis
The synthesis of Elsubrutinib starts with the Suzuki coupling of 4-bromo-1 H-indole-7-carboxamide with the borate ester catalyzed by Pd .
Molecular Structure Analysis
Elsubrutinib is a selective covalent BTK inhibitor . It is a small molecule with the molecular formula C17H19N3O2 .
Chemical Reactions Analysis
Elsubrutinib is a small-molecule inhibitor that targets BTK. These inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .
Physical And Chemical Properties Analysis
Elsubrutinib is a solid compound with a molecular weight of 297.35 . It is administered orally .
科学的研究の応用
Acalabrutinib in B Cell Malignancies : Acalabrutinib has been shown to be more potent and selective than the first-in-class BTK inhibitor, ibrutinib. It is used for treating chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom’s macroglobulinemia (Wu, Zhang, & Liu, 2016).
Clinical Trial for Mantle Cell Lymphoma : A study demonstrated that acalabrutinib offers a high rate of durable responses and a favorable safety profile in patients with relapsed or refractory mantle cell lymphoma (Wang et al., 2017).
Resistance to Acalabrutinib in CLL : Research indicates that CLL relapse on acalabrutinib is primarily mediated by mutations in BTK, similar to ibrutinib. This highlights the importance of monitoring BTK resistance for timely clinical intervention (Woyach et al., 2019).
Effects in Mouse Models of CLL : Acalabrutinib showed potent inhibition of BTK in vivo, leading to decreased activation of key signaling molecules and significant reductions in tumor burden in mouse models of chronic lymphocytic leukemia (Herman et al., 2016).
Potential in COVID-19 Treatment : Acalabrutinib was associated with reduced inflammation and clinical improvement in COVID-19 patients. This suggests that targeting excessive host inflammation with a BTK inhibitor is a therapeutic strategy in severe COVID-19 (Roschewski et al., 2020).
Comparison of BTK Inhibitors : Comparative analysis of BTK inhibitors, including acalabrutinib, highlighted differences in adverse effects, suggesting that ibrutinib-associated atrial fibrillation may be caused by binding to other kinases (Estupiñán, Berglöf, Zain, & Smith, 2021).
Efficacy in Chronic Lymphocytic Leukemia : Acalabrutinib has demonstrated high efficacy, durability of response, and long-term safety in patients with relapsed/refractory chronic lymphocytic leukemia, justifying its further investigation in untreated and treated patients with CLL/SLL (Byrd et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZLHSLZZWMNP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elsubrutinib | |
CAS RN |
1643570-24-4 | |
Record name | Elsubrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELSUBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。